molecular formula C9H15FN4O B1481236 (1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 2097977-92-7

(1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No. B1481236
CAS RN: 2097977-92-7
M. Wt: 214.24 g/mol
InChI Key: QTZVDXSKAZFBIQ-UHFFFAOYSA-N
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Description

1-(1-(2-Fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol (FEPT) is a novel organic compound with a wide range of applications in the scientific research field. It is a highly versatile compound, which can be used in various biochemical and physiological experiments, as a precursor for synthesis of other compounds, and in drug discovery. FEPT is a relatively new compound that has recently been gaining attention due to its unique properties and potential applications.

Scientific Research Applications

(1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol has a wide range of applications in scientific research. It can be used as a precursor for the synthesis of other compounds, such as 1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanal ((1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol-aldehyde). (1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol can also be used in drug discovery, as it is a highly versatile compound that can be used to synthesize a variety of compounds with different properties. Additionally, (1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol can be used in various biochemical and physiological experiments, such as enzyme inhibition and protein-ligand binding studies.

Mechanism of Action

The exact mechanism of action of (1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is not yet known, but it is believed to be mediated through its ability to interact with various proteins and enzymes in the body. (1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is thought to interact with proteins and enzymes through its hydrophobic nature, as well as its ability to form hydrogen bonds with target molecules. Additionally, (1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is believed to interact with proteins and enzymes through its ability to form covalent bonds with specific amino acid residues.
Biochemical and Physiological Effects
(1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is known to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cytochrome P450 enzymes, monoamine oxidase, and acetylcholinesterase. Additionally, (1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol has been shown to have an anti-inflammatory effect, as well as an effect on the central nervous system, including the modulation of GABAergic and glutamatergic neurotransmission.

Advantages and Limitations for Lab Experiments

(1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol has several advantages for use in lab experiments. It is relatively easy to synthesize and is highly stable. Additionally, it is a highly versatile compound that can be used in a variety of biochemical and physiological experiments. However, (1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol also has some limitations, such as its relatively low solubility in water and its potential to interact with other compounds in the environment.

Future Directions

The potential applications of (1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol are still being explored. Future research could focus on its use in drug discovery, as well as its potential therapeutic applications. Additionally, further research could focus on the mechanism of action of (1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol, as well as its potential toxicity and side effects. Other possible future directions include the development of more efficient synthesis methods, as well as the exploration of its potential applications in other fields, such as agriculture and food science.

properties

IUPAC Name

[1-[1-(2-fluoroethyl)pyrrolidin-3-yl]triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15FN4O/c10-2-4-13-3-1-9(6-13)14-5-8(7-15)11-12-14/h5,9,15H,1-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZVDXSKAZFBIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=C(N=N2)CO)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 2
(1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 3
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(1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
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(1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 5
(1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 6
(1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.